molecular formula C15H11FOS B7893234 4-Fluoro-1-naphthyl-(3-thienyl)methanol

4-Fluoro-1-naphthyl-(3-thienyl)methanol

Cat. No.: B7893234
M. Wt: 258.31 g/mol
InChI Key: PDGDRBTWBKITCR-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthyl-(3-thienyl)methanol is an organic compound with the molecular formula C15H11FOS and a molecular weight of 258.31 g/mol This compound features a naphthalene ring substituted with a fluorine atom and a thienyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-naphthyl-(3-thienyl)methanol typically involves the reaction of 4-fluoro-1-naphthaldehyde with 3-thienylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to a reduction process using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-naphthyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-Fluoro-1-naphthyl-(3-thienyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1-naphthyl-(3-thienyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-naphthyl-(3-thienyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-naphthyl-(2-thienyl)methanol
  • 4-Fluoro-1-naphthyl-(3-furyl)methanol
  • 4-Fluoro-1-naphthyl-(3-pyridyl)methanol

Uniqueness

4-Fluoro-1-naphthyl-(3-thienyl)methanol is unique due to the presence of both a fluorine atom and a thienyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FOS/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(17)10-7-8-18-9-10/h1-9,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGDRBTWBKITCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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